Cas no 2137959-09-0 (5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile)

5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile
- EN300-1115338
- 2137959-09-0
-
- Inchi: 1S/C12H10ClN3O2S/c1-19(17,18)11-7-15-16(8-11)12-3-2-9(5-13)4-10(12)6-14/h2-4,7-8H,5H2,1H3
- InChI Key: AWONTVADDWUFEA-UHFFFAOYSA-N
- SMILES: ClCC1C=CC(=C(C#N)C=1)N1C=C(C=N1)S(C)(=O)=O
Computed Properties
- Exact Mass: 295.0182254g/mol
- Monoisotopic Mass: 295.0182254g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 467
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.1Ų
- XLogP3: 1.2
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115338-10.0g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 10g |
$4914.0 | 2023-05-26 | ||
Enamine | EN300-1115338-0.25g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 0.25g |
$1235.0 | 2023-10-27 | |
Enamine | EN300-1115338-0.5g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 0.5g |
$1289.0 | 2023-10-27 | |
Enamine | EN300-1115338-5.0g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 5g |
$3313.0 | 2023-05-26 | ||
Enamine | EN300-1115338-1g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 1g |
$1343.0 | 2023-10-27 | |
Enamine | EN300-1115338-0.05g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 0.05g |
$1129.0 | 2023-10-27 | |
Enamine | EN300-1115338-0.1g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 0.1g |
$1183.0 | 2023-10-27 | |
Enamine | EN300-1115338-1.0g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 1g |
$1142.0 | 2023-05-26 | ||
Enamine | EN300-1115338-2.5g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 2.5g |
$2631.0 | 2023-10-27 | |
Enamine | EN300-1115338-5g |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile |
2137959-09-0 | 95% | 5g |
$3894.0 | 2023-10-27 |
5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile Related Literature
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
Additional information on 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile
Comprehensive Overview of 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile (CAS No. 2137959-09-0)
5-(Chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile (CAS No. 2137959-09-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique molecular structure combining a benzonitrile core with a chloromethyl substituent and a methanesulfonyl-functionalized pyrazole ring. Such structural attributes make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and anti-inflammatory agents.
In recent years, the demand for heterocyclic compounds like 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile has surged due to their versatility in drug discovery. Researchers are increasingly exploring its potential in targeting protein-protein interactions (PPIs) and modulating enzymatic activity. The compound's sulfonyl group enhances its binding affinity, while the chloromethyl moiety offers reactivity for further derivatization, making it a cornerstone in medicinal chemistry.
From an industrial perspective, CAS 2137959-09-0 is often discussed in the context of green chemistry and sustainable synthesis. With growing environmental concerns, scientists are optimizing its production using catalysis and solvent-free reactions to minimize waste. This aligns with the broader trend of eco-friendly pharmaceutical manufacturing, a topic frequently searched in academic and industrial forums.
The compound's nomenclature, 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile, reflects its IUPAC naming conventions, which are critical for accurate database indexing. Users often search for "pyrazole derivatives in drug design" or "benzonitrile applications," highlighting the need for precise terminology. Its CAS number (2137959-09-0) ensures unambiguous identification in regulatory and commercial contexts.
Analytical techniques such as NMR spectroscopy, HPLC, and mass spectrometry are routinely employed to characterize 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile. Purity and stability studies are essential, as impurities can affect its performance in downstream applications. These aspects are frequently queried in quality control discussions, emphasizing the compound's role in high-precision industries.
In summary, 5-(chloromethyl)-2-(4-methanesulfonyl-1H-pyrazol-1-yl)benzonitrile (CAS No. 2137959-09-0) represents a fusion of structural ingenuity and practical utility. Its relevance in drug development, agrochemical innovation, and sustainable chemistry ensures its continued prominence in scientific literature and industrial workflows.
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